



Application Note & Protocol: Liquid-Liquid Extraction of Actinides with Tributyl Phosphate

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Compound of Interest		
Compound Name:	Tributyl phosphate	
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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the selective liquid-liquid extraction of actinides, primarily uranium (U) and plutonium (Pu), from an aqueous nitric acid medium using **tributyl phosphate** (TBP) as the organic extractant. This process, widely known as the PUREX (Plutonium and Uranium Recovery by Extraction) process, is the standard method for reprocessing spent nuclear fuel.[1][2]

Principle of Extraction

The liquid-liquid extraction of actinides with TBP is based on the principle of solvent extraction, where solutes are separated from a liquid phase by transfer to another, immiscible liquid phase.[3] In this process, the aqueous phase typically consists of spent nuclear fuel dissolved in nitric acid. The organic phase is a solution of **tributyl phosphate** (TBP) in an inert hydrocarbon diluent, such as kerosene or n-paraffin.[4]

TBP is a neutral organophosphorus extractant that selectively forms stable, neutral coordination complexes with certain metal nitrates.[4] Uranium (as UO₂²⁺) and plutonium (in the +4 oxidation state, Pu⁴⁺) are extracted from the highly acidic aqueous solution into the organic phase as solvated nitrate complexes, primarily UO₂(NO₃)₂·2TBP and Pu(NO₃)₄·2TBP. [1][5] Most fission products and other actinides, such as americium and curium, have a much lower affinity for TBP under these conditions and therefore remain in the aqueous phase, known as the raffinate.[1][3]



The separation of plutonium from uranium is then achieved by selectively reducing Pu(IV) to the inextractable Pu(III) state, which transfers it back to a fresh aqueous phase.[1] Uranium can subsequently be stripped from the organic phase using a dilute nitric acid solution.[5]

Experimental Protocols

This protocol outlines the key steps for a laboratory-scale separation of uranium and plutonium using TBP.

Materials and Reagents

- Aqueous Feed (Simulated):
 - Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)
 - Plutonium(IV) nitrate solution
 - Concentrated Nitric Acid (HNO₃)
 - Deionized water
- Organic Phase (Solvent):
 - Tri-n-butyl phosphate (TBP), reagent grade
 - n-Dodecane or Odorless Kerosene (OK), as diluent
- Plutonium Stripping Solution:
 - Ferrous sulfamate (Fe(SO₃NH₂)₂) or Hydroxylamine nitrate (NH₃OHNO₃)
 - Dilute Nitric Acid (HNO₃)
- Uranium Stripping Solution:
 - Dilute Nitric Acid (HNO₃, e.g., 0.01 M)
- Equipment:



- Separatory funnels or mixer-settlers
- Mechanical shaker or vortex mixer
- Pipettes and glassware
- pH meter
- Analytical instrumentation for actinide quantification (e.g., ICP-MS, Alpha/Gamma Spectroscopy)[6]

Preparation of Solutions

- Aqueous Feed Preparation:
 - Prepare a stock solution of the actinides in concentrated nitric acid. A typical feed for the PUREX process is dissolved in approximately 7 M nitric acid.[1]
 - Ensure plutonium is adjusted to the extractable tetravalent (IV) oxidation state. This is the stable state in nitric acid, but verification is crucial for efficient extraction.
- Organic Solvent Preparation:
 - Prepare a 30% (v/v) solution of TBP in the chosen hydrocarbon diluent (e.g., n-dodecane).
 [2] For example, to prepare 100 mL of solvent, mix 30 mL of TBP with 70 mL of n-dodecane.
 - Pre-equilibrate the organic solvent by contacting it with a nitric acid solution of the same concentration as the aqueous feed. This minimizes volume changes during extraction.

Extraction and Separation Protocol

- Extraction Step (Co-extraction of U and Pu):
 - Place equal volumes of the aqueous feed and the pre-equilibrated 30% TBP solvent into a separatory funnel.



- Shake vigorously for 3-5 minutes to ensure thorough mixing and facilitate the transfer of actinides into the organic phase.
- Allow the phases to separate completely. The denser aqueous phase (raffinate),
 containing fission products and minor actinides, will be at the bottom. The lighter organic
 phase, now loaded with U and Pu, will be at the top.
- Carefully drain and collect the aqueous raffinate.
- Scrubbing Step (Optional but Recommended):
 - To improve purity, "scrub" the loaded organic phase by contacting it with a fresh solution of nitric acid (e.g., 3 M HNO₃).
 - This step removes any co-extracted impurities or fission products back into an aqueous phase, while leaving the U and Pu in the organic phase.
- Partitioning Step (Plutonium Stripping):
 - Contact the loaded organic phase from the extraction step with an aqueous stripping solution containing a reducing agent. A typical solution is ferrous sulfamate or hydroxylamine nitrate in dilute nitric acid.[1]
 - The reducing agent converts Pu(IV) to the inextractable Pu(III), causing it to transfer from the organic phase to the aqueous phase.
 - Mix and allow the phases to separate as before.
 - Collect the aqueous phase, which now contains the purified plutonium product. The organic phase still contains the uranium.
- Uranium Stripping Step:
 - Contact the remaining organic phase (containing uranium) with a dilute nitric acid solution (e.g., 0.01 M HNO₃).[5]
 - The low nitrate concentration in the aqueous phase shifts the equilibrium, causing the uranium to be stripped from the TBP complex and transferred back into the aqueous



phase.

- Mix and allow the phases to separate.
- Collect the aqueous phase, which contains the purified uranium product.
- · Solvent Washing:
 - The spent organic solvent can be washed with a sodium carbonate solution to remove degradation products like dibutyl phosphate (HDBP) before being recycled for subsequent extractions.[5]

Data Presentation

Quantitative data from the extraction process is crucial for evaluating its efficiency. The key metric is the distribution ratio (D), which is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

Table 1: Typical Parameters for the PUREX Process

Parameter	Condition / Value	Purpose	Reference
Organic Solvent	30% (v/v) TBP in n- paraffin/kerosene	Extracts U(VI) and Pu(IV)	[2]
Aqueous Feed Acidity	~3-7 M HNO₃	Ensures high distribution ratios for U(VI) and Pu(IV)	[1]
Extractable Species	UO2 ²⁺ , Pu ⁴⁺	Form neutral nitrate complexes with TBP	[1][5]
Non-Extractable Species	Pu ³⁺ , Am ³⁺ , Cm ³⁺ , Fission Products	Remain in the aqueous raffinate	[1][3]
Pu Stripping Agent	Ferrous Sulfamate or Hydroxylamine Nitrate	Reduces Pu(IV) to inextractable Pu(III)	[1]

| U Stripping Agent | ~0.01 M HNO3 | Reverses the extraction equilibrium for uranium |[5] |



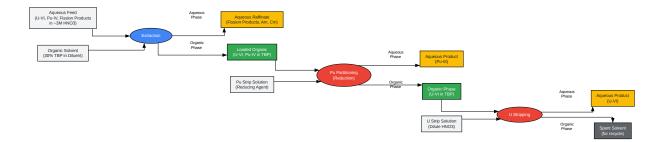
Table 2: Qualitative Distribution Behavior of Elements

Element / Group	Behavior in TBP Extraction	Phase at End of Extraction Step
Uranium (U)	High Extraction	Organic
Plutonium (Pu)	High Extraction (as Pu-IV)	Organic
Americium (Am)	Low Extraction	Aqueous (Raffinate)
Curium (Cm)	Low Extraction	Aqueous (Raffinate)

| Most Fission Products | Low Extraction | Aqueous (Raffinate) |

Visualization

Experimental Workflow Diagram





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Caption: Workflow for the separation of U and Pu from fission products using TBP.

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